molecular formula C17H19N3O B14226705 (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine CAS No. 765859-99-2

(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine

Cat. No.: B14226705
CAS No.: 765859-99-2
M. Wt: 281.35 g/mol
InChI Key: NNTOEXQTWTYJPF-UHFFFAOYSA-N
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Description

(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine is a complex organic compound characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the dimethylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl chain.

Scientific Research Applications

(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidine derivatives, such as:

  • (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-amine
  • (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-hydrazine

Uniqueness

What sets (4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine apart is its specific substitution pattern and the presence of the imine group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

765859-99-2

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C17H19N3O/c1-10-6-11(2)8-14(7-10)19-16-15-12(3)13(4)21-17(15)20(5)9-18-16/h6-9H,1-5H3

InChI Key

NNTOEXQTWTYJPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=C(N(C=N2)C)OC(=C3C)C)C

Origin of Product

United States

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